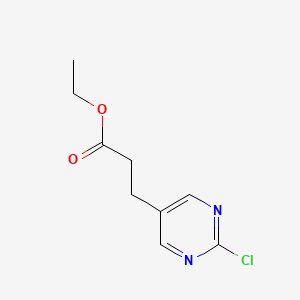
2-Fluoro-6-methyl-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nitrophenol, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitration of 2-Fluoro-6-methylphenol: One common method involves the nitration of 2-fluoro-6-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Fluorination of 6-Methyl-4-nitrophenol: Another method involves the fluorination of 6-methyl-4-nitrophenol using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the reaction of 3,4-difluoronitrobenzene with an inorganic base can produce 2-fluoro-4-nitrophenolate, which is then acidified to yield 2-fluoro-4-nitrophenol . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Fluoro-6-methyl-4-nitrophenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-fluoro-6-methyl-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-6-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-fluoro-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenol: Lacks the fluorine and methyl groups, making it less reactive in certain substitution reactions.
4-Nitrophenol: Similar structure but without the fluorine and methyl groups, leading to different chemical properties.
2-Fluoro-4-nitrophenol: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Fluoro-6-methyl-4-nitrophenol is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric properties, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
2-fluoro-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 |
Clé InChI |
ZYNUYZRJTVTFCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)






![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)




